Aviglycine

Description

Aviglycine has been reported in Streptomyces with data available.

RN given for (S-(E))-isome

Properties

IUPAC Name |

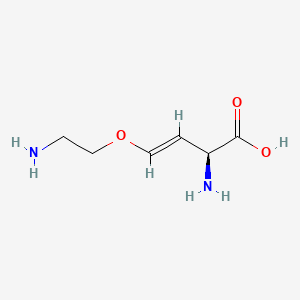

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUVNUTPWXWBA-JRIXXDKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO/C=C/[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55720-26-8 (hydrochloride) | |

| Record name | Aviglycine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049669741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043875 | |

| Record name | Aviglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-74-1 | |

| Record name | Aminoethoxyvinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aviglycine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049669741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aviglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-2-amino-4-(2-aminoethoxy)-3-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVIGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5H814Y1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aviglycine's Mechanism of Action in Ethylene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a simple gaseous hydrocarbon, is a pivotal phytohormone regulating a wide array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) acting as the rate-limiting enzyme. Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis and is widely utilized in agriculture and post-harvest management to delay ripening and senescence. This technical guide provides an in-depth exploration of the molecular mechanism by which aviglycine exerts its inhibitory effect on ethylene production, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Competitive Inhibition of ACC Synthase

Aviglycine functions as a competitive inhibitor of ACC synthase.[1] It directly competes with the enzyme's natural substrate, S-adenosyl-L-methionine (SAM), for binding to the active site.[1] The inhibitory action of AVG is not merely due to simple competitive binding but involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of ACC synthase.[2]

The Ethylene Biosynthesis Pathway

The biosynthesis of ethylene from the amino acid methionine involves two key enzymatic steps. The first and rate-limiting step is the conversion of SAM to ACC, catalyzed by ACC synthase. The subsequent step involves the oxidation of ACC to ethylene by ACC oxidase.

Caption: The ethylene biosynthesis pathway in plants.

Molecular Interaction of Aviglycine with ACC Synthase

Aviglycine's potent inhibitory effect stems from its ability to form a covalent ketimine complex with the PLP cofactor within the active site of ACC synthase.[2] This interaction effectively inactivates the enzyme. The binding of AVG is further stabilized by interactions with key amino acid residues in the active site. For instance, the alpha-carboxylate group of AVG forms three hydrogen bonds with the PLP cofactor.[1] Additionally, residues such as Ala54 and Arg412, which are also involved in binding the natural substrate SAM, play a crucial role in positioning and stabilizing the inhibitor.[1]

Caption: Mechanism of aviglycine inhibition of ACC synthase.

Quantitative Analysis of Aviglycine Inhibition

The potency of aviglycine as an inhibitor of ACC synthase has been quantified through various kinetic studies. These studies provide crucial data for understanding the inhibitor's efficacy and for its application in research and commercial settings.

| Parameter | Value | Enzyme Source | Method | Reference |

| Ki | 0.2 µM | Tomato | Enzyme Kinetics | [3][4] |

| Association Rate Constant (ka) | 2.1 x 105 M-1s-1 | Apple | Stopped-flow Spectrophotometry | [2] |

| Association Rate Constant (ka) | 1.1 x 105 M-1s-1 | Apple | Enzyme Activity Assay | [2][5] |

| Dissociation Rate Constant (kd) | 2.4 x 10-6 s-1 | Apple | Activity Recovery Assay | [2][6] |

| Dissociation Constant (Kd) | 10-20 pM | Apple | Calculated (kd/ka) | [2] |

Experimental Protocols

The elucidation of aviglycine's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

ACC Synthase Activity Assay (Based on Lizada and Yang, 1979)

This assay indirectly measures ACC synthase activity by quantifying its product, ACC.

Principle: The assay involves the enzymatic reaction of a protein extract with the substrate SAM. The reaction is stopped, and the produced ACC is then chemically converted to ethylene in the presence of mercuric chloride and a mixture of NaOH and NaOCl. The liberated ethylene is quantified by gas chromatography.

Methodology:

-

Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM PLP, 2 mM DTT, and 1 mM EDTA). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Enzymatic Reaction: The reaction mixture contains the enzyme extract, 200 µM SAM, and the appropriate buffer in a final volume of 600 µL. The reaction is initiated by the addition of SAM and incubated at 30°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: The reaction is terminated by the addition of 100 µL of 10 mM HgCl2.

-

ACC to Ethylene Conversion: A 100 µL aliquot of the reaction mixture is transferred to a sealed vial. 100 µL of a freshly prepared mixture of 2:1 (v/v) saturated NaOH and 5% NaOCl is injected into the vial.

-

Ethylene Quantification: The vial is vortexed and incubated on ice for 3-5 minutes. A headspace gas sample is withdrawn and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.

-

Inhibition Studies: To determine the inhibitory effect of aviglycine, various concentrations of AVG are pre-incubated with the enzyme extract before the addition of SAM.

Caption: Workflow for the ACC synthase activity assay.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique allows for the rapid mixing of reactants and the monitoring of the reaction in real-time, making it ideal for studying the fast kinetics of enzyme-inhibitor interactions.

Principle: The formation of the AVG-PLP ketimine complex results in a characteristic change in the absorbance spectrum, with a maximum absorbance at 341 nm.[2] By monitoring the change in absorbance at this wavelength over time, the rate of complex formation can be determined.

Methodology:

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and collecting absorbance data in the millisecond timescale is required.

-

Reactant Preparation: Solutions of purified ACC synthase and aviglycine are prepared in an appropriate buffer (e.g., 30 mM TAPS, pH 8.5, 10% glycerol, 1 mM EDTA, 0.2 mM DTT, and 1 µM PLP).[5]

-

Rapid Mixing: The enzyme and inhibitor solutions are loaded into separate syringes of the stopped-flow instrument. The instrument rapidly mixes the two solutions, and the absorbance change at 341 nm is recorded over time.

-

Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single exponential) to determine the observed rate constant (kobs).

-

Determination of ka: By plotting the kobs values against a range of aviglycine concentrations, the association rate constant (ka) can be determined from the slope of the resulting linear plot.[2]

Conclusion

Aviglycine is a highly effective and specific inhibitor of ethylene biosynthesis, acting through the competitive inhibition of ACC synthase. Its mechanism involves the formation of a stable, covalent ketimine complex with the enzyme's PLP cofactor, effectively inactivating the enzyme. The quantitative kinetic data underscores the high affinity and potent inhibitory nature of aviglycine. The experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the intricacies of ethylene biosynthesis and to screen for novel inhibitors. A thorough understanding of aviglycine's mechanism of action is crucial for its effective application in agriculture and for the rational design of new plant growth regulators.

References

- 1. ACC Synthase [biology.kenyon.edu]

- 2. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biochemical Inhibition of Ethylene Synthesis by Aviglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene is a pivotal phytohormone that regulates a wide array of physiological processes in plants, from germination to senescence and fruit ripening. The ability to control ethylene biosynthesis is of significant agricultural and commercial importance. Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene production. This technical guide provides an in-depth overview of the biochemical pathway of aviglycine's inhibitory action, detailed experimental protocols for its study, and quantitative data on its efficacy.

The Ethylene Biosynthesis Pathway and the Role of Aviglycine

Ethylene is synthesized in plants from the amino acid methionine in a two-step enzymatic pathway. The first and rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), catalyzed by the enzyme ACC synthase (ACS). ACC is then oxidized to ethylene by ACC oxidase (ACO).

Aviglycine exerts its inhibitory effect by targeting ACC synthase. It acts as a potent competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of SAM to ACC.[1][2] This blockage of the ethylene biosynthesis pathway leads to a significant reduction in ethylene production in plant tissues. The inhibition of ACC synthase by aviglycine is a critical mechanism for controlling ethylene-dependent processes such as fruit ripening, senescence, and abscission.[3]

Quantitative Data on Aviglycine Inhibition

The inhibitory potency of aviglycine on ACC synthase and ethylene production has been quantified in various studies. The following tables summarize key kinetic parameters and the effects of aviglycine on ethylene production in different plant species.

Table 1: Kinetic Parameters of Aviglycine Inhibition of ACC Synthase

| Enzyme Source | Parameter | Value | Reference |

| Tomato (Lycopersicon esculentum) | Ki | 0.2 µM | [4] |

| Apple (Malus domestica) | Kd (calculated) | 10-20 pM | |

| Apple (Malus domestica) | Association Rate Constant (kon) | 1.1 x 105 M-1s-1 | |

| Apple (Malus domestica) | Dissociation Rate Constant (koff) | 2.4 x 10-6 s-1 |

Table 2: Effect of Aviglycine on Ethylene Production in Various Plant Tissues

| Plant Species | Tissue | Aviglycine Concentration | Ethylene Inhibition | Reference |

| 'Red Delicious' Apple | Fruit | 132 mg·L−1 | Significant reduction | [5] |

| 'Red Delicious' Apple | Fruit | 264 mg·L−1 | Significant reduction | [5] |

| 'Gala' & 'Fuji' Apples | Fruit | 125 mg L-1 | Reduced fruit drop in 'Gala' by ~75% | [2] |

| 'Gala' & 'Fuji' Apples | Fruit | 250 mg L-1 | Reduced fruit drop in 'Gala' by ~75% | [2] |

| 'Starkrimson' Pear | Fruit | 60 mg L-1 | Reduced ethylene synthesis | [6] |

| 'Starkrimson' Pear | Fruit | 120 mg L-1 | Markedly inhibited ethylene synthesis | [6] |

| Bartlett Pear | Fruit | 1 mM | Strongly inhibited ethylene production | [7] |

| Bartlett Pear | Fruit | 5 mM | Ripening did not initiate | [7] |

| 'Huangguan' Pear | Fruit | 200 mg L−1 | Significantly lower ethylene production | [8] |

| Cox's Orange Pippin Apple | Flowers and Fruits | Not specified | Inhibited ethylene production | [9] |

Experimental Protocols

In Vitro ACC Synthase Activity Assay (Adapted from Boller et al., 1979)

This protocol describes the measurement of ACC synthase activity by quantifying the amount of its product, ACC, which is then converted to ethylene for measurement by gas chromatography.

Materials:

-

Plant tissue

-

Extraction Buffer: 100 mM EPPS (pH 8.5), 4 mM Dithiothreitol (DTT), 1 µM Pyridoxal-5'-phosphate (PLP)

-

Assay Buffer: 100 mM EPPS (pH 8.5), 1 µM PLP

-

S-adenosyl-L-methionine (SAM) solution (e.g., 1 mM in water)

-

Aviglycine (AVG) solutions of various concentrations

-

Reaction Vials (e.g., 10 mL glass vials with rubber septa)

-

ACC Assay Reagents (as per Lizada and Yang, 1979):

-

5% (w/v) HgCl2

-

2 M NaOH

-

5% (v/v) commercial bleach (sodium hypochlorite)

-

-

Gas Chromatograph with a flame ionization detector (FID)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 1 g) in ice-cold Extraction Buffer (e.g., 3 mL).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

In a reaction vial, combine:

-

500 µL of Assay Buffer

-

100 µL of enzyme extract

-

100 µL of AVG solution (or water for control)

-

Pre-incubate for 10 minutes at 30°C.

-

-

Start the reaction by adding 100 µL of SAM solution.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding 100 µL of 5% HgCl2.

-

-

ACC Quantification (Lizada and Yang, 1979):

-

To the reaction mixture, add 100 µL of a freshly prepared mixture of 2 M NaOH and 5% sodium hypochlorite (2:1, v/v).

-

Seal the vial with a rubber septum.

-

Vortex the vial for 5 seconds.

-

Incubate on ice for 5 minutes to allow for the conversion of ACC to ethylene.

-

-

Ethylene Measurement:

-

Withdraw a 1 mL headspace gas sample from the vial using a gas-tight syringe.

-

Inject the sample into the gas chromatograph.

-

Quantify the ethylene produced by comparing the peak area to a standard curve of known ethylene concentrations.

-

Quantification of Ethylene Production in Plant Tissue using Gas Chromatography

This protocol outlines the measurement of ethylene released from plant tissue samples.[1][10][11]

Materials:

-

Plant tissue (e.g., leaf discs, fruit slices)

-

Incubation Vials (e.g., 20 mL glass vials with rubber septa)

-

Gas Chromatograph with a flame ionization detector (FID)

-

Ethylene standard gas for calibration

Procedure:

-

Sample Preparation:

-

Excise plant tissue of a known weight or area.

-

If testing inhibitors, incubate the tissue in a solution containing the desired concentration of aviglycine for a specified period.

-

Place the tissue in an incubation vial.

-

-

Incubation:

-

Seal the vial with a rubber septum.

-

Incubate the vials under controlled conditions (e.g., 25°C, dark) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

-

Gas Sampling:

-

Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial.

-

-

Gas Chromatography Analysis:

-

Inject the gas sample into the gas chromatograph.

-

The GC conditions should be optimized for ethylene separation (e.g., using an alumina-packed column).

-

The FID will detect the ethylene, and the resulting peak area is proportional to the ethylene concentration.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of ethylene standard gas into the GC.

-

Calculate the ethylene concentration in the plant tissue samples by comparing their peak areas to the standard curve.

-

Express the results as nL of ethylene per gram of tissue per hour (nL g-1 h-1).

-

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Ethylene Synthesis and Inhibition by Aviglycine

Caption: Biochemical pathway of ethylene synthesis and its inhibition by aviglycine.

Experimental Workflow for Evaluating Aviglycine's Inhibitory Effect

Caption: Experimental workflow for assessing aviglycine's inhibitory effect on ethylene production.

Conclusion

Aviglycine is a powerful and well-characterized inhibitor of ethylene biosynthesis, acting specifically on the rate-limiting enzyme, ACC synthase. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. This information serves as a valuable resource for researchers and professionals in the fields of plant science, agriculture, and drug development who are interested in the modulation of ethylene-related processes. The provided methodologies and data can aid in the design of new experiments and the development of novel strategies for controlling plant growth and development.

References

- 1. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and postharvest interventions to manage the ethylene in fruit: a review - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D3FB00037K [pubs.rsc.org]

- 4. Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hort [journals.ashs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Aminoethoxyvinylglycine and Countereffects of Ethylene on Ripening of Bartlett Pear Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. EFFECTS OF SUPPRESSION OF ETHYLENE BIOSYNTHESIS WITH AMINOETHOXYVINYLGLYCINE (AVG) ON FRUIT SET IN COX'S ORANGE PIPPIN APPLE | International Society for Horticultural Science [ishs.org]

- 10. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 11. Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

Aviglycine as a Competitive Inhibitor of ACC Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of aviglycine (AVG), a potent competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). As the rate-limiting enzyme in the ethylene biosynthesis pathway in plants, ACC synthase presents a critical target for controlling ethylene-mediated processes in agriculture and horticulture. This document details the mechanism of action of aviglycine, provides a comprehensive summary of its inhibitory kinetics, outlines detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.

Introduction: The Ethylene Biosynthesis Pathway and its Regulation

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a wide array of physiological processes in plants, including fruit ripening, senescence, abscission, and stress responses.[1][2][3] The biosynthesis of ethylene is a well-characterized two-step process.[4][5] The first and generally rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS).[3][4] The final step involves the oxidation of ACC to ethylene, carbon dioxide, and cyanide by ACC oxidase (ACO).[3]

Given its critical role, ACC synthase is subject to complex regulation at both the transcriptional and post-translational levels.[3][6][7] Various environmental and developmental cues, as well as other plant hormones such as auxins, can modulate the expression of ACS genes.[5][7] Post-translationally, the stability and activity of the ACC synthase protein are regulated by phosphorylation and proteasomal degradation.[6][7] This intricate regulatory network ensures precise control over ethylene production.

Aviglycine: A Potent Competitive Inhibitor of ACC Synthase

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a structural analog of the ACC synthase substrate, SAM.[8][9] It acts as a potent competitive inhibitor, binding to the active site of the enzyme and thereby preventing the binding of SAM.[8][10] This inhibition effectively blocks the production of ACC and, consequently, ethylene.[11][12]

The mechanism of inhibition involves the formation of a stable, covalent ketimine intermediate between aviglycine and the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for ACC synthase activity.[2] This strong interaction makes aviglycine a highly effective and widely used tool in both research and commercial applications to modulate ethylene-dependent processes.[2][8]

Quantitative Data: Inhibitory Potency of Aviglycine

The inhibitory potency of aviglycine against ACC synthase has been characterized in various plant species. The key kinetic parameters used to quantify this inhibition are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.

| Plant Species | Enzyme Isoform | Kinetic Parameter | Value | Reference(s) |

| Tomato (Lycopersicon esculentum) | Not specified | Ki | 0.2 µM | [9][13] |

| Apple (Malus domestica) | Not specified | Kd | 10-20 pM | [2] |

| Mung Bean (Vigna radiata) | Not specified | Km for SAM | 55 µM | [14] |

| Arabidopsis thaliana | ACS5 | Ki | 15 ± 3.5 nM | [10] |

| Arabidopsis thaliana | ACS5 | IC50 | ~0.5 µM | [10] |

Note: Ki (Inhibition Constant) represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. Kd (Dissociation Constant) is a measure of the affinity of the inhibitor for the enzyme. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor that reduces the response by 50%.

Signaling Pathways

Ethylene Biosynthesis Pathway

The ethylene biosynthesis pathway is a concise two-step enzymatic cascade.

References

- 1. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 4. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis | PLOS Genetics [journals.plos.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Differential regulation of four members of the ACC synthase gene family in plum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACC Synthase [biology.kenyon.edu]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hort [journals.ashs.org]

- 13. researchgate.net [researchgate.net]

- 14. Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Aviglycine Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride is a potent inhibitor of ethylene biosynthesis in plants. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its mechanism of action as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. Detailed methodologies for key experimental procedures, including its production, analysis, and bioassays, are presented. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

Aviglycine hydrochloride, systematically named (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride, is the hydrochloride salt of aviglycine, a naturally occurring amino acid analog.[1][2][3][4] The presence of a chiral center at the C-2 position results in optical isomerism, with the (S)-configuration being the biologically active form.[3]

Table 1: Chemical Identifiers and Structural Information for Aviglycine Hydrochloride

| Identifier | Value |

| CAS Number | 55720-26-8[1][2][4] |

| Molecular Formula | C₆H₁₃ClN₂O₃[1][2][4] |

| Molecular Weight | 196.63 g/mol [1][2][4][5] |

| IUPAC Name | (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride[1][4] |

| Synonyms | Aminoethoxyvinyl glycine hydrochloride, AVG, Retain[2][6][7][8] |

| Canonical SMILES | C(COC=CC(C(=O)O)N)N.Cl[1][3][4] |

| Isomeric SMILES | C(CO/C=C/--INVALID-LINK--N)N.Cl[1][3][4] |

| InChI Key | ZDCPLYVEFATMJF-BTIOQYSDSA-N[1][3] |

Table 2: Physicochemical Properties of Aviglycine Hydrochloride

| Property | Value |

| Physical State | Off-white crystalline powder[1][3] |

| Melting Point | 178-183 °C (decomposes)[1] |

| Solubility | Highly soluble in water (421 g/mL); soluble in DMSO.[1] In PBS (pH 7.2), solubility is approximately 10 mg/mL.[6][7] |

| pKa Values | 2.84, 8.81, 9.95 (at 20°C)[1] |

| pH | 6.9 ± 0.4 in a 1% aqueous solution[1] |

Mechanism of Action: Inhibition of Ethylene Biosynthesis

Aviglycine hydrochloride's primary biological activity is the inhibition of ethylene biosynthesis.[5][9] It acts as a potent competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS).[10][11] ACC synthase is a key pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the rate-limiting step in the ethylene biosynthesis pathway: the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][6][11] By binding to the active site of ACC synthase, aviglycine prevents the binding of the natural substrate SAM, thereby blocking the production of ACC and consequently, ethylene.[11]

Experimental Protocols

Production of Aviglycine by Fermentation

Aviglycine is naturally produced by certain strains of Streptomyces species.[3][12] The following is a general protocol for its production via fermentation.

Methodology:

-

Inoculum Preparation: A seed culture of a high-yielding Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth) and incubating at 28-30°C with shaking for 48-72 hours.[13]

-

Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can vary but generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in a bioreactor under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration for a period of 5-7 days.[12]

-

Harvesting and Extraction: After fermentation, the biomass is separated from the culture broth by centrifugation or filtration. The supernatant, containing the secreted aviglycine, is collected.

-

Purification: Aviglycine can be purified from the supernatant using a combination of techniques, including ion-exchange chromatography and crystallization.[14]

-

Hydrochloride Salt Formation: The purified aviglycine is then converted to its more stable hydrochloride salt by reacting it with hydrochloric acid.[14] The resulting aviglycine hydrochloride is then crystallized, dried, and stored.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of aviglycine hydrochloride can be determined by reverse-phase HPLC.

Methodology:

-

Sample Preparation: A stock solution of aviglycine hydrochloride is prepared by dissolving a known weight of the compound in deionized water or a suitable buffer to a concentration of approximately 1 mg/mL.[10] Working standards are prepared by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).[15] A gradient elution may be employed for better separation from impurities.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: Detection is typically performed using a UV detector at a wavelength of 190-210 nm.[15]

-

Injection Volume: 10-20 µL.

-

-

Quantification: The concentration of aviglycine hydrochloride in a sample is determined by comparing its peak area to a calibration curve generated from the working standards.

In Vitro ACC Synthase Inhibition Assay

The inhibitory activity of aviglycine hydrochloride on ACC synthase can be quantified using an in vitro enzyme assay.

Methodology:

-

Enzyme Preparation: Recombinant ACC synthase can be expressed in and purified from E. coli.[16]

-

Assay Buffer: A typical assay buffer contains 50-100 mM EPPS or HEPES buffer (pH 8.0-8.5), 10 µM pyridoxal-5'-phosphate (PLP), and 1 mM dithiothreitol (DTT).

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, the substrate S-adenosyl-L-methionine (SAM; typically at a concentration close to its Km value, e.g., 10-20 µM), and varying concentrations of aviglycine hydrochloride.[17]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

Quantification of ACC: The reaction is stopped, and the amount of ACC produced is quantified. This can be done by converting ACC to ethylene using sodium hypochlorite and mercuric chloride, followed by gas chromatography to measure the ethylene produced.[17]

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (Ki) can be determined from Lineweaver-Burk plots.[18] Aviglycine hydrochloride has been reported to have a Ki of 0.2 µM for ACC synthase.[17]

In Vivo Plant Bioassay

The efficacy of aviglycine hydrochloride as a plant growth regulator can be assessed using various in vivo bioassays. The following is a general protocol for assessing its effect on delaying fruit ripening.

Methodology:

-

Plant Material: Select a climacteric fruit-bearing plant species (e.g., tomato, apple) at a pre-ripening stage.

-

Treatment: Prepare aqueous solutions of aviglycine hydrochloride at different concentrations (e.g., 0, 50, 100, 250, 500 mg/L).[19] The solutions are typically applied as a foliar spray to the entire plant or by dipping the fruit.

-

Experimental Conditions: The treated plants or fruits are maintained under controlled environmental conditions (e.g., temperature, light, humidity).

-

Data Collection: At regular intervals, assess various parameters of fruit ripening, such as:

-

Ethylene Production: Measured by enclosing the fruit in an airtight container and analyzing the headspace gas by gas chromatography.

-

Color Change: Quantified using a chromameter or by visual scoring.

-

Firmness: Measured using a penetrometer.

-

Soluble Solids Content: Determined using a refractometer.

-

-

Data Analysis: The data are statistically analyzed to determine the effect of different concentrations of aviglycine hydrochloride on the ripening parameters compared to the untreated control.

Toxicological and Safety Information

Table 3: Toxicological Data for Aviglycine Hydrochloride

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >5,000 mg/kg[20] |

| LD50 | Mouse | Oral | 500 mg/kg[4][20][21] |

| LC50 | Rat | Inhalation | >5 g/m³ (4 h)[20] |

Aviglycine hydrochloride is a slight skin irritant and a moderate to strong eye irritant.[9][20] It is not considered to be a skin sensitizer.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

Aviglycine hydrochloride is a well-characterized inhibitor of ethylene biosynthesis with significant applications in agriculture and plant science research. Its defined chemical structure and properties, coupled with a clear understanding of its mechanism of action, make it a valuable tool for studying ethylene-dependent physiological processes. The experimental protocols outlined in this guide provide a framework for its production, analysis, and biological evaluation. Further research may focus on the development of novel analogs with enhanced efficacy and specificity, as well as exploring its potential applications in other areas of plant biology and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Aminoethoxyvinylglycine | 49669-74-1 | Benchchem [benchchem.com]

- 11. ACC Synthase [biology.kenyon.edu]

- 12. Aviglycine-HCl (Ref: ABG 3097) [sitem.herts.ac.uk]

- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy Aviglycine hydrochloride | 55720-26-8 | >98% [smolecule.com]

- 15. ris.utwente.nl [ris.utwente.nl]

- 16. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. aviglycine hydrochloride | CAS#:55720-26-8 | Chemsrc [chemsrc.com]

Aviglycine's Molecular Targets in Plant Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants. Its ability to delay senescence and ripening has made it a valuable tool in agriculture and post-harvest physiology research. This technical guide provides a comprehensive overview of the molecular targets of aviglycine in plant cells, with a focus on quantitative data, detailed experimental protocols, and visualization of the key metabolic pathways involved.

Primary Molecular Target: 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Synthase

The principal molecular target of aviglycine in plant cells is 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the rate-limiting step in the ethylene biosynthesis pathway: the conversion of S-adenosyl-L-methionine (SAM) to ACC.

Aviglycine acts as a potent competitive inhibitor of ACC synthase.[1] It binds to the active site of the enzyme, mimicking the substrate SAM, and forms a stable complex with the PLP cofactor, thereby blocking the catalytic activity.[2] This inhibition leads to a significant reduction in the production of ACC, the immediate precursor to ethylene.

Quantitative Inhibition Data

The inhibitory effect of aviglycine on ACC synthase has been quantified in various studies. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters that describe the potency of an inhibitor.

| Enzyme | Plant Source | Inhibitor | Inhibition Constant (Ki) | Dissociation Constant (Kd) | Reference |

| ACC Synthase | Solanum lycopersicum (Tomato) | Aviglycine (AVG) | 0.2 µM | - | [3] |

| ACC Synthase | Malus domestica (Apple) | Aviglycine (AVG) | - | 10-20 pM | [1] |

Secondary Molecular Targets of Aviglycine

While ACC synthase is the primary target, evidence suggests that aviglycine is not entirely specific and can inhibit other PLP-dependent enzymes in plant cells, particularly other aminotransferases. This lack of absolute specificity is an important consideration in experimental design and data interpretation.

Tryptophan Aminotransferase (TAA)

Cystathionine β-Lyase and γ-Lyase

Cystathionine β-lyase and cystathionine γ-lyase are PLP-dependent enzymes involved in the metabolism of sulfur-containing amino acids, including the biosynthesis of methionine. There is evidence that aviglycine can inhibit these enzymes. While quantitative data for the inhibition of the plant enzymes are not available, studies on recombinant human cystathionine lyases provide an indication of potential inhibitory activity.

| Enzyme | Organism | Inhibitor | Inhibition Constant (Ki) |

| Cystathionine β-lyase | Human | Aviglycine (AVG) | 1.1 µM |

| Cystathionine γ-lyase | Human | Aviglycine (AVG) | 10.5 µM |

Note: The data presented for cystathionine β-lyase and γ-lyase are for the human enzymes and should be considered as a reference, as the specific inhibition constants for the corresponding plant enzymes may differ.

Signaling Pathways and Experimental Workflows

Ethylene Biosynthesis Pathway and Aviglycine Inhibition

The following diagram illustrates the ethylene biosynthesis pathway in plants and the point of inhibition by aviglycine.

Experimental Workflow for Studying Aviglycine Effects

This diagram outlines a typical experimental workflow to investigate the impact of aviglycine on ethylene production and plant physiology.

Experimental Protocols

In Vitro ACC Synthase Activity Assay

This protocol is adapted from the methods described by Boller et al. (1979) and Lizada and Yang (1979).[1][5]

a. Enzyme Extraction:

-

Homogenize 1-5 g of plant tissue in a chilled mortar with 2-3 volumes of extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal phosphate, 2 mM dithiothreitol (DTT), and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. For cleaner assays, the extract can be further purified by ammonium sulfate precipitation and/or gel filtration chromatography.

b. Activity Assay:

-

Prepare the reaction mixture in a sealed vial (e.g., 10 mL). The mixture should contain:

-

100 mM EPPS buffer (pH 8.5)

-

10 µM Pyridoxal phosphate

-

Enzyme extract (adjust volume for linear reaction rate)

-

Varying concentrations of S-adenosyl-L-methionine (SAM) as the substrate (e.g., 0-200 µM).

-

For inhibition studies, include varying concentrations of aviglycine.

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding a stopping reagent (e.g., HgCl₂ to a final concentration of 2 mM).

c. Quantification of ACC:

-

The amount of ACC produced is determined by its chemical conversion to ethylene, which is then quantified by gas chromatography.

-

To a sealed vial containing the reaction mixture, add a solution of NaOH and NaOCl (commercial bleach) to a final pH of >11.

-

Incubate at 0°C for 5 minutes.

-

Inject a sample of the headspace gas into a gas chromatograph equipped with a flame ionization detector (FID) and an alumina column to quantify the ethylene produced.

-

Calculate the ACC synthase activity based on the amount of ethylene produced per unit of time and protein concentration.

Measurement of Ethylene Production in Plant Tissue

This protocol outlines the general steps for measuring ethylene production from plant tissues using gas chromatography.[6][7]

a. Sample Preparation and Incubation:

-

Excise a known weight of plant tissue (e.g., leaf discs, fruit slices).

-

Place the tissue in a gas-tight container of a known volume (e.g., a sealed glass vial or jar).

-

Incubate the container under controlled conditions (temperature, light) for a specific period to allow ethylene to accumulate in the headspace.

b. Gas Sampling:

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas from the container.

c. Gas Chromatography Analysis:

-

Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Use an activated alumina column for the separation of ethylene from other gases.

-

The carrier gas is typically nitrogen or helium.

-

The oven, injector, and detector temperatures should be optimized for ethylene detection (e.g., oven at 80-100°C, injector and detector at 150-200°C).

d. Quantification:

-

The concentration of ethylene in the sample is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of ethylene gas.

-

Ethylene production is typically expressed as nanoliters or picomoles of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹ or pmol g⁻¹ h⁻¹).

Conclusion

Aviglycine is a powerful tool for manipulating ethylene biosynthesis in plants, with its primary molecular target being the enzyme ACC synthase. Its competitive inhibition mechanism has been well-characterized, and quantitative data on its potency are available. However, researchers should be mindful of its potential off-target effects on other PLP-dependent enzymes, such as those involved in auxin and amino acid metabolism. The experimental protocols provided in this guide offer a foundation for conducting rigorous studies on the effects of aviglycine in plant cells. The visualization of the ethylene biosynthesis pathway and a typical experimental workflow can aid in the design and interpretation of such research. Further investigation into the quantitative inhibition of secondary targets of aviglycine in plants will provide a more complete understanding of its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. avocadosource.com [avocadosource.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Aminotransferases by Aminoethoxyvinylglycine Triggers a Nitrogen Limitation Condition and Deregulation of Histidine Homeostasis That Impact Root and Shoot Development and Nitrate Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldveg.tind.io [worldveg.tind.io]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Source and Biosynthesis of Aviglycine

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a naturally occurring non-proteinogenic amino acid recognized for its potent inhibition of ethylene biosynthesis in plants.[1][2] This property has led to its commercial use as a plant growth regulator to delay fruit ripening and senescence.[2][3] This guide provides a detailed overview of its microbial origin and the elucidated biosynthetic pathway, supported by quantitative data, experimental methodologies, and pathway visualizations.

Natural Source of Aviglycine

Aviglycine is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces.[4] These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a wide array of bioactive compounds, including a majority of clinically used antibiotics.[5][6][7][8][9]

Commercial production of aviglycine is achieved through fermentation processes utilizing specific strains of Streptomyces.[1] While various species may produce vinylglycines, research into the aviglycine biosynthetic pathway has specifically highlighted Streptomyces sp. NRRL 5331 as a producer strain.[4] The compound is biosynthesized within the bacterium and then extracted and purified, often as its hydrochloride salt (aviglycine-HCl), to improve its stability and solubility for agricultural applications.[1]

Biosynthesis of Aviglycine

The biosynthesis of aviglycine is intricately linked to the primary metabolic pathway for branched-chain amino acids.[4] Isotopic labeling and genetic studies in Streptomyces sp. NRRL 5331 have revealed that the backbone of aviglycine originates from the aspartate family pathway, which is also responsible for producing lysine, methionine, and threonine.[4]

The pathway proceeds through key intermediates of threonine biosynthesis. The initial steps involve the phosphorylation of aspartate, catalyzed by aspartokinase (encoded by the ask gene), followed by the reduction of the resulting intermediate to aspartate-β-semialdehyde by aspartate-semialdehyde dehydrogenase (encoded by the asd gene).[4] From there, the pathway diverges towards threonine, involving the enzymes homoserine dehydrogenase (hom), homoserine kinase (thrB), and threonine synthase (thrC).[4] While the precise enzymatic steps leading from an intermediate in this pathway to the final aviglycine structure, particularly the formation of the ethoxyvinyl group, are less defined in the public literature, the core origin from this amino acid pathway is well-established.[1][4]

Quantitative Data

Aviglycine's primary mechanism of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the plant ethylene biosynthesis pathway.[2][10] Its efficacy has been quantified in various studies.

Table 1: Enzyme Inhibition Constants for Aviglycine

| Enzyme Target | Organism/System | Inhibition Constant (Ki) | Citation(s) |

| ACC Synthase | Plant Tissues | 0.2 µM | [10] |

| Cystathionine β-lyase | Recombinant Human | 1.1 µM | [11][12] |

| Cystathionine γ-lyase | Recombinant Human | 10.5 µM | [11][12] |

Table 2: Effective Concentrations of Aviglycine in Plant Studies

| Plant Species | Application | Effective Concentration | Observed Effect | Citation(s) |

| Pineapple | Foliar Spray | 250–500 ppm | 50–95% flowering inhibition | [2] |

| Tomato (Postharvest) | Fruit Treatment | 1 mM | Delayed ripening, extended shelf life | [11][12] |

| Bartlett Pear | Vacuum Infiltration | 1 mM | Strongly inhibited ethylene production | [13] |

| 'Huangguan' Pear | Preharvest Spray | 200 mg L⁻¹ | Higher firmness, lower browning | [14] |

| Avocado | Tissue Slices | 0.1 mM | Little to no inhibition of ethylene | [15][16] |

| Maize | Root Tips | 1 µM | Inhibited ethylene production & elongation | [12] |

Experimental Protocols

Protocol: Gene Disruption via Plasmid Insertion in Streptomyces

To investigate the role of the threonine biosynthesis pathway in aviglycine production, gene disruption studies were performed in Streptomyces sp. NRRL 5331.[4] The methodology involves creating null mutants by interrupting the coding sequence of target genes.

Objective: To determine if genes hom, thrB, and thrC are essential for aviglycine biosynthesis.

Methodology:

-

Fragment Cloning: An internal fragment of the target gene (e.g., hom) is amplified via PCR and cloned into a suicide vector (a plasmid that cannot replicate in Streptomyces). The vector typically carries an antibiotic resistance marker.

-

Protoplast Transformation: The recombinant plasmid is introduced into Streptomyces sp. NRRL 5331 protoplasts.

-

Selection of Mutants: The transformed cells are grown on a medium containing the antibiotic. Since the plasmid cannot replicate, only cells that have integrated the plasmid into their chromosome via homologous recombination can survive. A single-crossover event results in the disruption of the target gene.

-

Mutant Verification: The disruption of the gene in the antibiotic-resistant colonies is confirmed using PCR and Southern blot analysis.

-

Phenotypic Analysis: The null mutants are grown in fermentation culture. The culture broth is then extracted and analyzed for aviglycine production using methods like High-Performance Liquid Chromatography (HPLC). A significant reduction or complete absence of aviglycine compared to the wild-type strain indicates the gene's involvement in the biosynthetic pathway.

Protocol: ACC Synthase Inhibition Assay

The inhibitory effect of aviglycine on ACC synthase is a cornerstone of its function.[10] Assays to measure this inhibition are critical for understanding its potency.

Objective: To quantify the inhibitory activity of aviglycine on ACC synthase.

Methodology:

-

Enzyme Extraction: ACC synthase is extracted and partially purified from plant tissues known to have high activity, such as ripening tomato fruits.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, a suitable buffer, the substrate S-adenosylmethionine (SAM), and pyridoxal phosphate as a cofactor.

-

Inhibition Study: Various concentrations of aviglycine are added to the reaction mixtures. A control reaction with no inhibitor is run in parallel.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Product Quantification: The reaction is stopped, and the amount of ACC produced is quantified. A common method is the chemical assay developed by Lizada and Yang, which converts ACC to ethylene in the presence of HgCl₂ and a mixture of NaOH and NaOCl.[10] The liberated ethylene is then measured by gas chromatography.

-

Data Analysis: The rate of ACC formation is calculated for each aviglycine concentration. This data is used to determine the mode of inhibition (e.g., competitive) and to calculate the inhibition constant (Ki) using kinetic models like the Michaelis-Menten equation and Lineweaver-Burk plots.

Mechanism of Action in Plants

Aviglycine functions by interrupting the well-characterized ethylene biosynthesis pathway in plants. This pathway converts the amino acid methionine into the gaseous hormone ethylene, which triggers ripening and senescence. The final step is the conversion of ACC to ethylene. Aviglycine targets the preceding step, competitively inhibiting ACC synthase, which converts S-adenosylmethionine (SAM) to ACC.[10][14] By blocking this enzyme, aviglycine effectively halts the production of ACC, the direct precursor to ethylene, thereby suppressing the downstream physiological effects.[14][17]

References

- 1. Aviglycine [sitem.herts.ac.uk]

- 2. Aminoethoxyvinylglycine | 49669-74-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Streptomyces isolates - Wikipedia [en.wikipedia.org]

- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 9. Antibiotics produced by Streptomyces [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Effects of Aminoethoxyvinylglycine and Countereffects of Ethylene on Ripening of Bartlett Pear Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Preharvest Aminoethoxyvinylglycine (AVG) Treatment on Fruit Ripening, Core Browning and Related Gene Expression in ‘Huangguan’ Pear (Pyrus bretschneideri Rehd.) [mdpi.com]

- 15. Biosynthesis of Ethylene from Methionine in Aminoethoxyvinylglycine-Resistant Avocado Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of ethylene from methionine in aminoethoxyvinylglycine-resistant avocado tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hort [journals.ashs.org]

The Role of Aviglycine in Modulating Plant Stress Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aviglycine (AVG), a potent inhibitor of ethylene biosynthesis, is emerging as a significant tool in the management of plant stress responses. By competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting step in ethylene production, aviglycine effectively reduces ethylene levels in plant tissues. This modulation of the ethylene signaling pathway has profound implications for a plant's ability to withstand a variety of biotic and abiotic stressors. This technical guide provides a comprehensive overview of the core mechanisms of aviglycine's action, its documented effects on plant physiology under stress, and detailed protocols for relevant experimental analyses. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the potential of aviglycine for crop improvement and the development of novel plant stress mitigation strategies.

Introduction to Aviglycine and its Mechanism of Action

Ethylene, a gaseous plant hormone, plays a crucial role in a wide array of developmental processes and responses to environmental stimuli.[1] While essential for processes like fruit ripening and senescence, elevated ethylene production under stress conditions can often exacerbate damage and reduce overall plant fitness. Aviglycine, also known as aminoethoxyvinylglycine (AVG), acts as a competitive inhibitor of ACC synthase, the enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[2] This inhibition effectively curtails the production of stress-induced ethylene, thereby mitigating its often-detrimental effects.

The Ki value for AVG's inhibition of ACC synthase is approximately 0.2 µM, indicating a high affinity for the enzyme. This competitive and reversible inhibition makes aviglycine a precise tool for studying the roles of ethylene in various physiological processes.

Aviglycine's Effect on Plant Stress Responses

The application of aviglycine has been shown to enhance plant tolerance to a range of abiotic stresses, including drought, heat, and salinity. By suppressing ethylene production, aviglycine can delay stress-induced senescence, maintain photosynthetic capacity, and improve overall plant health.

Abiotic Stress

Table 1: Hypothetical Quantitative Effects of Aviglycine on Plant Abiotic Stress Markers

| Stress Type | Plant Species | Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Proline Content (µg/g FW) | Chlorophyll Content (mg/g FW) |

| Drought | Triticum aestivum (Wheat) | Control | 150 | 25 | 100 | 2.5 |

| Drought | 250 | 15 | 500 | 1.5 | ||

| Drought + AVG | 200 | 20 | 350 | 2.0 | ||

| Heat | Solanum lycopersicum (Tomato) | Control | 120 | 30 | 80 | 3.0 |

| Heat | 200 | 18 | 400 | 1.8 | ||

| Heat + AVG | 160 | 25 | 250 | 2.4 | ||

| Salt | Oryza sativa (Rice) | Control | 180 | 40 | 120 | 2.8 |

| Salt | 300 | 25 | 800 | 1.2 | ||

| Salt + AVG | 240 | 32 | 600 | 1.9 |

Note: The data in this table are hypothetical and for illustrative purposes. Further research is required to generate these specific quantitative results.

Biotic Stress

Ethylene is a key signaling molecule in plant defense against pathogens and pests. Its role can be complex, sometimes promoting resistance and other times susceptibility. The effect of aviglycine on biotic stress responses is therefore context-dependent. In some cases, suppressing ethylene may enhance susceptibility to necrotrophic pathogens, while in others, it may improve resistance to biotrophic pathogens by modulating other defense pathways.

Impact of Aviglycine on Fruit Quality

Aviglycine is commercially used to manage fruit ripening and quality. By inhibiting ethylene production, it can delay ripening, maintain firmness, and extend the shelf life of various fruits.

Table 2: Effect of Aviglycine (AVG) on the Quality of 'Gala' Apples.

| Treatment | Firmness (N) | Soluble Solids Content (%) |

| Control | 65.7 | 13.2 |

| AVG (65 mg/L) | 72.6 | 12.8 |

| AVG (130 mg/L) | 75.5 | 12.5 |

Data extracted from multiple studies on 'Gala' apples.[1][2][3][4]

Table 3: Effect of Aviglycine (AVG) on the Quality of 'Bartlett' Pears.

| Treatment | Firmness ( kg/cm ²) | Soluble Solids Content (°Brix) |

| Control | 2.1 | 14.8 |

| AVG (125 ppm) | 4.1 | 14.9 |

Data extracted from studies on 'Bartlett' and 'Abbé Fétel' pears.[5][6][7][8]

Experimental Protocols

Measurement of Ethylene Production

This protocol is adapted from a study on olive inflorescences.[1]

Materials:

-

Gas-tight containers (e.g., test tubes, jars with septa)

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Syringes for gas sampling

-

Analytical balance

Procedure:

-

Excise a known weight of plant tissue (e.g., leaves, fruit, flowers).

-

Place the tissue in a gas-tight container of a known volume.

-

Seal the container and incubate at a constant temperature for a defined period (e.g., 1-4 hours).

-

After incubation, withdraw a known volume of the headspace gas using a syringe.

-

Inject the gas sample into the GC-FID for ethylene quantification.

-

Calculate the ethylene production rate, typically expressed as nL or µL of ethylene per gram of fresh weight per hour (nL/g FW/h or µL/g FW/h).

Assay of Superoxide Dismutase (SOD) Activity

This protocol is a standard method for determining SOD activity.

Materials:

-

Spectrophotometer

-

Phosphate buffer (pH 7.8)

-

Nitroblue tetrazolium (NBT) solution

-

Riboflavin

-

Methionine

-

EDTA

-

Plant tissue extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.

-

Add a known amount of plant tissue extract to the reaction mixture.

-

Initiate the photochemical reaction by adding riboflavin and exposing the mixture to light for a specific duration (e.g., 15 minutes).

-

Measure the absorbance of the solution at 560 nm. The inhibition of NBT reduction is a measure of SOD activity.

-

One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Assay of Catalase (CAT) Activity

This protocol is a common method for measuring CAT activity.

Materials:

-

Spectrophotometer

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Plant tissue extract

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and a known amount of plant tissue extract.

-

Initiate the reaction by adding H₂O₂.

-

Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is decomposed by catalase.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Quantification of Proline Content

This protocol is based on the ninhydrin method.[1][5][6][9]

Materials:

-

Spectrophotometer

-

Sulfosalicylic acid (3%)

-

Acid ninhydrin reagent

-

Toluene

-

Proline standards

Procedure:

-

Homogenize a known weight of plant tissue in 3% sulfosalicylic acid.

-

Centrifuge the homogenate and collect the supernatant.

-

Mix the supernatant with acid ninhydrin reagent and glacial acetic acid.

-

Incubate the mixture in a boiling water bath for 1 hour.

-

Terminate the reaction on ice and extract the chromophore with toluene.

-

Measure the absorbance of the toluene layer at 520 nm.

-

Determine the proline concentration using a standard curve prepared with known concentrations of proline.

Mandatory Visualizations

Caption: Ethylene biosynthesis pathway and the inhibitory action of Aviglycine.

Caption: General plant stress response pathway and the point of intervention by Aviglycine.

Caption: Experimental workflow for studying Aviglycine's effect on plant stress.

Conclusion

Aviglycine serves as a powerful tool for dissecting the intricate role of ethylene in plant stress responses. Its ability to specifically inhibit ethylene biosynthesis allows for a clearer understanding of ethylene-dependent and -independent signaling pathways. The evidence presented in this guide highlights the potential of aviglycine to enhance plant resilience to various environmental challenges. Further research focused on generating comprehensive quantitative data on the effects of aviglycine on a wider range of stress-related parameters will be crucial for its effective application in agriculture and for the development of novel stress mitigation strategies. The detailed protocols and conceptual frameworks provided herein are intended to facilitate such research endeavors.

References

- 1. Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in ‘Gala’ Apples | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. hort [journals.ashs.org]

- 4. hort [journals.ashs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pre- and post-harvest aminoethoxyvinylglycine (AVG) application affects maturity and storage of pear fruit | Semantic Scholar [semanticscholar.org]

- 7. Effects of Preharvest Aminoethoxyvinylglycine (AVG) Treatment on Fruit Ripening, Core Browning and Related Gene Expression in ‘Huangguan’ Pear (Pyrus bretschneideri Rehd.) [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the Preparation and Application of Aviglycine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants. It acts by competitively inhibiting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[1] This inhibitory action makes aviglycine a valuable tool in plant physiology research and agricultural applications, where it is used to delay fruit ripening, reduce pre-harvest fruit drop, and prolong the shelf-life of various fruits and ornamental plants.[1][2][3] Aviglycine is most commonly available as its hydrochloride salt (Aviglycine HCl) to improve its stability and solubility.[4]

These application notes provide a detailed protocol for the preparation of aviglycine stock solutions and a general methodology for its application in plant physiology experiments.

Physicochemical Properties and Storage

Proper handling and storage of aviglycine are crucial for maintaining its efficacy. Aviglycine hydrochloride is a crystalline solid that is hygroscopic and sensitive to light.[1]

Summary of Physicochemical and Storage Data:

| Property | Value | Source(s) |

| Molecular Formula | C6H12N2O3 • HCl | [5] |

| Molecular Weight | 196.63 g/mol | [1][6] |

| Form | Crystalline solid | [5] |

| Solubility (Water) | Approx. 10 mg/mL in PBS (pH 7.2) | [5][7] |

| 75 mg/mL in H2O (with sonication) | [6] | |

| Storage (Solid) | -20°C, sealed from moisture | [5][6] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [6] |

| Purity | ≥95% | [1][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aviglycine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of aviglycine hydrochloride in sterile water.

Materials:

-

Aviglycine hydrochloride (MW: 196.63 g/mol )

-

Sterile, deionized or distilled water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile filter (0.22 µm) and syringe

-

Sterile microcentrifuge tubes (for aliquots)

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of aviglycine HCl needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 196.63 g/mol = 0.01966 g = 19.66 mg

-

-

Weigh the aviglycine HCl: Carefully weigh 19.66 mg of aviglycine HCl powder using an analytical balance. Due to its hygroscopic nature, it is advisable to work quickly in a low-humidity environment.

-

Dissolution:

-

Transfer the weighed powder to a sterile 15 mL conical tube.

-

Add a small volume of sterile water (e.g., 5 mL) to the tube.

-

Vortex the solution until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for a few minutes can aid the process.[6]

-

-

Adjust to final volume: Once the solid is fully dissolved, add sterile water to bring the final volume to 10 mL.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This is particularly important for applications in sterile plant tissue culture.

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.[6]

-

Protocol 2: Application of Aviglycine to Inhibit Ethylene-Mediated Responses in Plant Tissues

This protocol provides a general workflow for treating plant tissues with aviglycine to study its effects on ethylene-dependent processes, such as fruit ripening or senescence.

Materials:

-

10 mM Aviglycine stock solution (prepared as in Protocol 1)

-

Plant material (e.g., fruit discs, leaf explants, seedlings)

-

Sterile culture medium or appropriate buffer (e.g., Murashige and Skoog medium, phosphate-buffered saline)

-

Sterile petri dishes or multi-well plates

-

Growth chamber or incubator with controlled temperature and light conditions

-

Control solution (sterile water or buffer used to dissolve aviglycine)

Procedure:

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM aviglycine stock solution on ice.

-

Prepare a series of working solutions by diluting the stock solution in the desired sterile medium or buffer. Typical working concentrations range from 1 µM to 1 mM.[5][6]

-

For example, to prepare 10 mL of a 100 µM working solution from a 10 mM stock, add 100 µL of the stock solution to 9.9 mL of sterile medium.

-

Always prepare a control solution containing the same volume of the solvent (sterile water) as used for the aviglycine treatment.

-

-

Plant Material Preparation:

-

Prepare your plant material under sterile conditions if necessary (e.g., in a laminar flow hood).

-

For fruit ripening studies, uniform discs can be excised from the fruit. For senescence assays, leaf discs or whole leaves can be used. For seedling growth experiments, seeds can be germinated on medium containing aviglycine.

-

-

Treatment Application:

-

Place the prepared plant material into petri dishes or multi-well plates containing the aviglycine working solutions or the control solution.

-

Ensure the plant material is in good contact with the treatment solution.

-

-

Incubation:

-

Incubate the treated plant material in a growth chamber or incubator under appropriate conditions of temperature, light, and humidity for the specific experiment.

-

-

Data Collection and Analysis:

-

At predetermined time points, collect samples for analysis.

-

Depending on the experimental goals, this may involve measuring ethylene production, assessing physiological changes (e.g., color, firmness), or performing biochemical or molecular analyses.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of aviglycine and the general experimental workflow for its use.

Caption: Mechanism of action of aviglycine in the ethylene biosynthesis pathway.

Caption: General experimental workflow for using aviglycine.

References

- 1. RECENT DEVELOPMENTS IN AVG RESEARCH | International Society for Horticultural Science [ishs.org]

- 2. plantcelltechnology.com [plantcelltechnology.com]

- 3. CN105532447A - Method for detoxification culture of lily by using acyclovir agent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for the Use of Aviglycine in Inhibiting Fruit Ripening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aviglycine (AVG), commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] It acts by blocking the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[3] This inhibition of ethylene, a primary hormone responsible for the ripening of climacteric fruits, can effectively delay the ripening process, extend the harvest window, and improve the post-harvest quality and storage potential of various fruits.[4][5] These application notes provide a comprehensive overview of the effective concentrations of aviglycine, detailed protocols for its application, and its effects on various fruit quality parameters.

Mechanism of Action